Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride
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Description
Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines . These compounds are known for their wide range of applications in medicinal chemistry . They are typically white to yellow or gray to brown in color .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives has been widely studied. For instance, a new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques . The synthesis methods of imidazo[1,2-b]pyridazine compounds have been reported in various studies .Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine derivatives is determined by spectroscopic techniques and X-ray diffraction (XRD) data . The optimized molecular crystal structures are determined based on density functional theory (DFT) calculations .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazine derivatives have been known to undergo various chemical reactions. For instance, the direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-b]pyridazine derivatives .Physical and Chemical Properties Analysis
This compound is typically a white to yellow or gray to brown powder or crystals or liquid . The molecular weight of a similar compound, imidazo[1,2-b]pyridazine-3-sulfonyl chloride, is 217.64 .Mechanism of Action
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPBHQWDRWLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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